molecular formula C11H15N3O4S B2920392 N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448063-30-6

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2920392
CAS No.: 1448063-30-6
M. Wt: 285.32
InChI Key: UVEIZNDMVNXRTL-UHFFFAOYSA-N
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative characterized by a 1-methylimidazole core linked to a sulfonamide group and a 3-hydroxypropyl chain substituted with a furan-3-yl moiety. Its molecular formula is C₁₁H₁₆N₃O₄S (calculated molecular weight: 310.33 g/mol).

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-14-6-11(12-8-14)19(16,17)13-4-2-10(15)9-3-5-18-7-9/h3,5-8,10,13,15H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEIZNDMVNXRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the furan-3-yl moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the incorporation of the sulfonamide group through a sulfonation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds or carboxylic acids.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its furan ring and sulfonamide group make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: In the medical field, this compound has been studied for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The furan ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can engage in ionic interactions. These interactions can modulate biological processes, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares the target compound with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Biological Activity
N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide (Target) C₁₁H₁₆N₃O₄S 310.33 1-Methylimidazole, sulfonamide, 3-hydroxypropyl-furan substituent Farnesyltransferase inhibition (inferred)
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide C₁₇H₂₀N₆O₃S 388.40 Imidazo-pyrazole hybrid, dual sulfonamide and furan substituents Unspecified (likely kinase or receptor modulation)
N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide C₁₄H₁₅N₃O₃S₂ 337.40 Thiophene and furan substituents, dual N-alkylation on sulfonamide Surfactant or antimicrobial activity (inferred)
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole C₂₅H₂₉N₅O₅S₂ 559.66 Benzimidazole core, sulfinyl and sulfonamide groups, methoxy substituents Proton pump inhibition (e.g., omeprazole analogs)

Key Differences and Implications

Core Heterocycle :

  • The target compound’s imidazole core contrasts with benzimidazole () or pyrazole () backbones. Imidazole derivatives often exhibit enhanced metabolic stability compared to benzimidazoles, which are prone to oxidative degradation .

Substituent Effects: The 3-hydroxypropyl-furan group in the target compound introduces polarity, likely improving aqueous solubility compared to thiophene-containing analogs (e.g., ’s compound with logP ~2.5 inferred from C₁₄H₁₅N₃O₃S₂). This hydroxyl group may also facilitate hydrogen bonding in biological targets . Thiophene vs.

Dual N-alkylation in ’s compound may enhance binding to hydrophobic enzyme pockets, a feature absent in the target compound’s single N-substitution .

Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 1428371-37-2

This compound features a furan ring and an imidazole moiety, which are known for their biological significance.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A study conducted by Jain et al. demonstrated that imidazole derivatives possess antibacterial activity comparable to traditional antibiotics like norfloxacin, highlighting their potential as alternative antimicrobial agents . The Minimum Inhibitory Concentration (MIC) values for this compound are yet to be determined but are anticipated to be in the range of existing effective imidazole derivatives.

Anticancer Activity

Imidazole compounds have shown promise in cancer therapy due to their ability to inhibit tumor growth. Recent studies have indicated that this compound may exert cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro assays have revealed that compounds with similar structures exhibit significant anticancer activity, prompting further investigation into the specific pathways involved in the action of this sulfonamide derivative .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this

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